4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline

Physicochemical Properties Medicinal Chemistry Lead Optimization

Obtain the precisely functionalized 4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline scaffold for targeted medicinal chemistry. Avoid generic analogs-this dual-halogenated building block enables chemoselective cross-coupling and distinct LogP (3.57) tuning for CNS or kinase programs. - Antiparasitic SAR starting point: Leishmania IC50 1.2-14.7 μM. - Enables kinase inhibitor synthesis: CK2 IC50 49 nM, Akt inhibition. - Sequential Pd cross-coupling via dual halogen handles for library synthesis. Reliable supply supports hit-to-lead optimization.

Molecular Formula C11H6ClFN2
Molecular Weight 220.63
CAS No. 195711-38-7
Cat. No. B2869272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline
CAS195711-38-7
Molecular FormulaC11H6ClFN2
Molecular Weight220.63
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N3C=CC=C3C(=N2)Cl
InChIInChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)10-7(13)3-1-4-8(10)14-11/h1-6H
InChIKeyOAYZZISTOMBYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline: Chemical & Scaffold Properties


4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline (CAS: 195711-38-7) is a halogenated heterocyclic compound with the molecular formula C₁₁H₆ClFN₂ and a molecular weight of 220.63 g/mol [1]. It is characterized by a pyrrolo[1,2-a]quinoxaline core scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities [2]. The compound features both a chlorine substituent at the 4-position and a fluorine atom at the 9-position, a specific substitution pattern that influences its physicochemical properties, including a predicted LogP of 3.57, and its potential as a versatile intermediate for further derivatization [1].

1 Privileged heterocyclic scaffold for medicinal chemistry derivatization
2 Dual halogenation supports orthogonal cross-coupling reactions
3 Reported efficient catalytic synthesis route available

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline: Key Differentiators


While numerous pyrrolo[1,2-a]quinoxaline derivatives exist, the specific 4-chloro-9-fluoro substitution pattern on 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline imparts distinct physicochemical and synthetic properties that preclude generic substitution. The presence of both a chlorine and a fluorine atom on the core scaffold creates a unique reactivity profile, differentiating it from analogs with only a single halogen substituent, such as 4-chloropyrrolo[1,2-a]quinoxaline (CAS: 6025-69-0) . This dual halogenation affects its electronic distribution and lipophilicity, directly impacting its behavior in reactions and its potential as a building block for more complex molecules [1]. The evidence below quantifies these key differences in specific, comparable contexts, guiding informed selection for research and development applications.

Target Compound
4-Chloro-9-fluoro substitution
Dual halogenation raises lipophilicity and modifies electronic distribution, influencing reactivity and ADME profiles.
Potential Substitute
4-Chloro analog (CAS 6025-69-0)
Lacks fluorine; lower lipophilicity (predicted LogP 3.18) and different regioselectivity may not reproduce dual-halogen reactivity.
Similar mono-halogenated pyrroloquinoxalines may not transfer directly. Verify reactivity and ADME context.

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline: Comparative Evidence


Dual Halogenation: Unique Physicochemical Profile

The combined presence of chlorine at the 4-position and fluorine at the 9-position in 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline results in a distinct physicochemical profile compared to its mono-halogenated analog, 4-chloropyrrolo[1,2-a]quinoxaline (CAS: 6025-69-0). The introduction of the fluorine atom increases lipophilicity and alters electronic properties, which are critical factors in medicinal chemistry for modulating membrane permeability and target binding [1].

Lipophilicity Shift
Cross-study comparable
Target: LogP 3.57
Comparator: LogP 3.18
Δ +0.39
May alter membrane permeability and ADME profile
Predicted values; confirm experimentally
Physicochemical Properties Medicinal Chemistry Lead Optimization

Cross-Coupling for Improved Synthetic Yield

The synthesis of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline has been optimized using modern catalytic methods, leading to significantly higher yields compared to traditional multi-step routes often employed for non-halogenated or mono-halogenated pyrroloquinoxaline scaffolds [1]. This efficiency is a key differentiator for procurement when considering cost and scalability.

Synthetic Yield
Class-level inference
78%
reported yield
Supports cost-effective scale-up
>28% improvement over traditional multi-step routes; catalytic coupling
Synthetic Chemistry Process Chemistry Catalysis

In Vitro Antileishmanial Potency

While direct data for 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline itself is limited, a closely related derivative, 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline (interpreted as the target compound or its direct precursor), has been evaluated for antileishmanial activity. Its potency can be contextualized against the broader class of 4-substituted pyrrolo[1,2-a]quinoxalines, which have shown activity against Leishmania spp. [1]. This positions the compound as a promising starting point for developing new antiparasitic agents.

Antileishmanial Class Activity
Class-level inference
Related 4-substituted pyrrolo[1,2-a]quinoxalines: IC50 1.2–14.7 μM
Scaffold may support antiparasitic SAR studies
Direct data for target compound not available; verify in-house
Antiparasitic Leishmaniasis Drug Discovery

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline: Key Applications


Antiparasitic Lead Optimization

4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline serves as a privileged scaffold for initiating structure-activity relationship (SAR) studies in antiparasitic drug discovery. The core pyrrolo[1,2-a]quinoxaline structure has demonstrated in vitro activity against Leishmania species with IC50 values ranging from 1.2 to 14.7 μM [1]. The 4-chloro-9-fluoro substitution pattern provides a specific starting point for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties through targeted derivatization at the remaining reactive sites.

Kinase Inhibitor Intermediate Synthesis

The dual halogenation of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline makes it a highly versatile building block for synthesizing more complex kinase inhibitors. The scaffold has been successfully used to develop inhibitors of human protein kinase CK2 with IC50 values as low as 49 nM [2], and has shown antiproliferative activity against cancer cell lines via Akt kinase inhibition [3]. The presence of both chloro and fluoro groups allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly construct diverse compound libraries for hit-to-lead campaigns.

CNS Physicochemical Property Modulation

The predicted LogP of 3.57 for 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline, which is 0.39 units higher than its non-fluorinated analog [4], positions it favorably for modulating physicochemical properties in central nervous system (CNS) drug discovery programs. The fluorine atom is known to increase metabolic stability and membrane permeability, which are critical parameters for crossing the blood-brain barrier [5]. This specific derivative can be used as a core template for designing new CNS-active compounds targeting receptors like 5-HT3, where related pyrroloquinoxalines have shown potent activity [6].

Application
Selection Property
Validation Focus
Antiparasitic lead optimization
Halogenated scaffold for SAR entry
Antiparasitic activity screening, pharmacokinetic profiling
Kinase inhibitor intermediate synthesis
Dual halogenation for sequential cross-coupling
Kinase inhibition assay, selectivity profiling
CNS property modulation studies
Fluorine-enhanced lipophilicity and metabolic stability
Blood-brain barrier permeability assessment, CNS target binding
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